7-Benzoyl-5-chloroindolin-2-one
Description
7-Benzoyl-5-chloroindolin-2-one is a substituted indolin-2-one derivative characterized by a benzoyl group (-C(O)Ph) at position 7 and a chlorine atom at position 5 of the indole ring. The benzoyl group enhances lipophilicity and may influence binding affinity in biological systems, while the chloro substituent contributes to electronic effects and metabolic stability .
Properties
CAS No. |
61085-27-6 |
|---|---|
Molecular Formula |
C15H10ClNO2 |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
7-benzoyl-5-chloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C15H10ClNO2/c16-11-6-10-7-13(18)17-14(10)12(8-11)15(19)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,17,18) |
InChI Key |
NPHJDKGTHGICQE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)C(=O)C3=CC=CC=C3)NC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 7-Benzoyl-5-chloroindolin-2-one with structurally related indolin-2-one derivatives:
*Note: Properties for 7-Benzoyl-5-chloroindolin-2-one are inferred from analogs.
Key Observations :
- Substituent Position : The position of substituents significantly impacts biological activity. For example, a benzoyl group at position 7 (hypothetical for the target compound) may enhance π-π stacking interactions compared to bromine in 7-Bromo-5-chloroindolin-2-one .
- Steric Effects : 3-Benzyl-5-chloroindolin-2-one exhibits steric hindrance at position 3, which could limit binding in enzyme active sites compared to position 7 substitutions .
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